REACTION_CXSMILES
|
C[C@H](NCCC1C=CC(O)=CC=1)[C@H](O)C1C=C[C:7]([OH:10])=[CH:6]C=1.C[Si]([C:26]#[CH:27])(C)C.[SiH3][C:29]#[CH:30].[CH2:31](N(CC)CC)[CH3:32]>[Pd]>[OH:10][C:7]#[C:6][C:27]1[CH:26]=[CH:30][CH:29]=[CH:32][CH:31]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O
|
Name
|
3- or 4-halophenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
monosilylacetylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH3]C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to removing of the silyl group and where necessary
|
Name
|
|
Type
|
product
|
Smiles
|
OC#CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |